REACTION_CXSMILES
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[CH3:1][C:2]1([CH3:10])[O:6][CH:5]([CH:7]2[O:9][CH2:8]2)[CH2:4][O:3]1.[NH3:11]>>[NH2:11][CH2:8][CH:7]([CH:5]1[CH2:4][O:3][C:2]([CH3:10])([CH3:1])[O:6]1)[OH:9]
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Name
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|
Quantity
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73.4 g
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Type
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reactant
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Smiles
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CC1(OCC(O1)C1CO1)C
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Name
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|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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N
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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The slightly yellowish solution is concentrated to dryness under vacuum
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Type
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CUSTOM
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Details
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during this step, the residue crystallizes
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Type
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CUSTOM
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Details
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2-Amino-1-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanol is re-crystallized from ethanol/ether, mp 94°-96° C.
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Name
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|
Type
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|
Smiles
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NCC(O)C1OC(OC1)(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |